molecular formula C10H16O2 B14473136 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one CAS No. 65541-56-2

1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one

Cat. No.: B14473136
CAS No.: 65541-56-2
M. Wt: 168.23 g/mol
InChI Key: RYQULKPHZAOSKN-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexene derivative with a hydroxy group and a ketone group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Hydroxylation: Introduction of the hydroxy group at the 6th position of the cyclohexene ring.

    Ketone Formation: Introduction of the ethanone group at the 1st position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Formation of 1-(6-oxo-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one.

    Reduction: Formation of 1-(6-hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4,4-dimethylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may modulate specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: A similar compound with a different substitution pattern.

    4,4-Dimethyl-2-cyclohexen-1-one: Another cyclohexene derivative with different functional groups.

Properties

CAS No.

65541-56-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(6-hydroxy-4,4-dimethylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C10H16O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4,9,12H,5-6H2,1-3H3

InChI Key

RYQULKPHZAOSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(CC1O)(C)C

Origin of Product

United States

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